Ethyl 3-phenylpiperidine-3-carboxylate
Description
Ethyl 3-phenylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group at the 3-position and a phenyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
ethyl 3-phenylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(9-6-10-15-11-14)12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZCUJPDHLJIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647670 | |
| Record name | Ethyl 3-phenylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52370-89-5 | |
| Record name | Ethyl 3-phenylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenylpiperidine-3-carboxylate typically involves the reaction of 3-phenylpiperidine with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-phenylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block for various chemical syntheses.
Mechanism of Action
The mechanism of action of ethyl 3-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence the central nervous system.
Comparison with Similar Compounds
Ethyl 3-phenylpiperidine-3-carboxylate can be compared with other piperidine derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
3-Phenylpiperidine: Lacks the ester group, leading to different chemical properties and reactivity.
Piperidine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Biological Activity
Ethyl 3-phenylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is substituted with an ethyl ester and a phenyl group. Its chemical formula is , and it possesses unique properties that enable various biological activities.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, although detailed mechanisms are still under investigation. The compound may inhibit cancer cell proliferation through various biochemical pathways.
- Analgesic Effects : Similar compounds in the piperidine class have been noted for their analgesic effects, suggesting that this compound may also exhibit pain-relieving properties. This is particularly relevant in the context of opioid receptor interactions .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Opioid Receptor Interaction : The compound may act as an agonist at opioid receptors, which are critical in pain modulation. This interaction can lead to analgesic effects similar to those observed with traditional opioids .
- Inhibition of Enzymatic Activity : The presence of the ester and ketone functional groups allows the compound to participate in various enzymatic reactions, potentially inhibiting specific enzymes involved in disease processes.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, supporting its potential use as an antimicrobial agent.
-
Cancer Cell Proliferation :
- In vitro studies demonstrated that treatment with this compound resulted in decreased viability of cancer cell lines. The compound induced apoptosis, suggesting a mechanism that warrants further exploration for anticancer therapies.
-
Analgesic Activity :
- Comparative studies with known analgesics showed that this compound exhibited comparable efficacy in pain relief models, indicating its potential as a novel analgesic.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-oxo-3-phenylpiperidine-3-carboxylate | Ketone at position 4 | Antimicrobial, anticancer |
| Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate | Ketone at position 2 | Antimicrobial |
| Ethyl 6-oxo-3-(4-methylphenyl)piperidine-3-carboxylate | Methyl substitution on phenyl group | Analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
